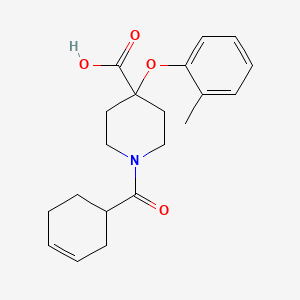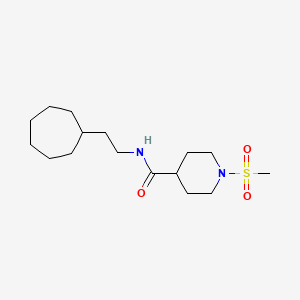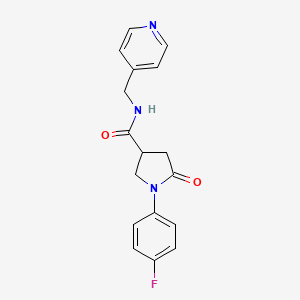![molecular formula C14H13NO3 B5457915 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as FDP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties. FDP belongs to the class of pyridinones and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as COX-2, which is involved in the production of inflammatory cytokines. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is also stable and can be easily synthesized in large quantities. However, 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro assays. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone also has a short half-life, which can limit its effectiveness in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone. One direction is to investigate the potential of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop new analogs of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone with improved pharmacological properties such as solubility and half-life. Further studies are also needed to fully understand the mechanism of action of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone and its potential side effects.
Conclusion
In conclusion, 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. The synthesis of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone involves the condensation reaction of 2-acetylpyridine with furan-2-carbaldehyde in the presence of a base catalyst. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone, including investigating its potential as a therapeutic agent and developing new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone involves the condensation reaction of 2-acetylpyridine with furan-2-carbaldehyde in the presence of a base catalyst. The resulting reaction mixture is then subjected to further purification steps to obtain pure 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone. The yield of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-10(2)15-14(17)13(9)12(16)6-5-11-4-3-7-18-11/h3-8H,1-2H3,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFASELZJAXTPY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5457841.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5457845.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methyl-2-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5457846.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5457869.png)
![N-(tert-butyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-propen-1-amine hydrochloride](/img/structure/B5457876.png)
![7-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine](/img/structure/B5457882.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5457888.png)
![2-methyl-5-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5457896.png)
![N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B5457903.png)


![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)
